molecular formula C9H10BF7NOS- B3417372 [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate CAS No. 1046786-08-6

[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate

Cat. No.: B3417372
CAS No.: 1046786-08-6
M. Wt: 324.05 g/mol
InChI Key: WCYIGBJHCKFTFE-UHFFFAOYSA-N
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Description

[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate is a chemical compound with potential applications in various scientific fields. The compound consists of an oxido functional group attached to a phenyl ring, which also carries a trifluoromethyl group. This assembly is bound to a lambda4-sulfanylidene center, connected to a dimethylammonium unit, stabilized by tetrafluoroborate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate involves several steps. One common approach starts with the preparation of the phenyl(trifluoromethyl)sulfanyl intermediate through a nucleophilic substitution reaction, followed by oxidation to introduce the oxido group. The final assembly into the target compound involves quaternization with dimethylamine and stabilization with tetrafluoroborate.

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing each step for higher yields and purity. The use of continuous flow reactors and high-throughput screening can enhance efficiency. Reaction conditions like temperature, pressure, and solvent choice are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions. Its oxido group can participate in redox reactions, while the phenyl ring can undergo electrophilic substitution. The lambda4-sulfanylidene center can also be a site for nucleophilic attacks.

Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reactions often proceed under mild conditions in polar solvents like acetonitrile or dichloromethane.

Major Products: Products from these reactions vary. Oxidation typically enhances the oxido functionality, while reduction might convert it into a hydroxyl group. Substitution reactions on the phenyl ring could introduce various substituents, leading to diversified derivatives.

Scientific Research Applications

The compound finds applications across chemistry, biology, medicine, and industry:

  • Chemistry: Utilized as a versatile reagent in organic synthesis, aiding in complex molecule construction.

  • Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: Explored for pharmaceutical properties, possibly as an antimicrobial or anticancer agent.

  • Industry: Used in materials science for developing novel polymers or as a catalyst in certain industrial processes.

Mechanism of Action

Compared to similar compounds like phenyl(trifluoromethyl)sulfanylidene derivatives, [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate exhibits unique properties due to the oxido and dimethylammonium groups. This configuration might improve solubility, reactivity, or selectivity in certain reactions.

Comparison with Similar Compounds

  • Phenyl(trifluoromethyl)sulfanylidene derivatives

  • Phenyl(oxido)sulfanylidene compounds

  • Dimethylammonium-stabilized sulfur compounds

This compound's unique assembly makes it a valuable candidate for further research and application development across multiple scientific disciplines. Is there a specific application or detail you’d like to dive deeper into?

Properties

CAS No.

1046786-08-6

Molecular Formula

C9H10BF7NOS-

Molecular Weight

324.05 g/mol

IUPAC Name

2-[dimethylazaniumylidene(trifluoromethyl)-λ4-sulfanyl]phenolate;tetrafluoroborate

InChI

InChI=1S/C9H10F3NOS.BF4/c1-13(2)15(9(10,11)12)8-6-4-3-5-7(8)14;2-1(3,4)5/h3-6H,1-2H3;/q;-1

InChI Key

WCYIGBJHCKFTFE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F.C[N+](=S(C1=CC=CC=C1[O-])C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 2
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 3
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 4
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 5
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 6
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate

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